3-Prop-2-ynylcyclohexene

Catalog No.
S14292734
CAS No.
55956-43-9
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Prop-2-ynylcyclohexene

CAS Number

55956-43-9

Product Name

3-Prop-2-ynylcyclohexene

IUPAC Name

3-prop-2-ynylcyclohexene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,4,7,9H,3,5-6,8H2

InChI Key

LEJMBUKQDRWAMR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCC=C1

3-Prop-2-ynylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a prop-2-ynyl group. This structure contributes to its unique chemical properties, making it a subject of interest in various fields of chemistry. The molecular formula for 3-prop-2-ynylcyclohexene is C10H10C_{10}H_{10}, and it has a molecular weight of approximately 130.19 g/mol. The presence of the alkyne functional group (the prop-2-ynyl moiety) adds reactivity to the compound, particularly in reactions involving nucleophiles and electrophiles.

  • Addition Reactions: The triple bond in the prop-2-ynyl group can participate in electrophilic addition reactions, where reagents such as hydrogen halides or water can add across the triple bond.
  • Cycloaddition Reactions: It can also engage in cycloaddition reactions, forming new cyclic structures when reacted with dienes or other suitable partners under appropriate conditions.
  • Sonogashira Coupling: This compound can serve as a coupling partner in Sonogashira reactions, which are useful for forming carbon-carbon bonds between alkynes and aryl halides.
  • Hydrogenation: Under catalytic conditions, 3-prop-2-ynylcyclohexene can be hydrogenated to form saturated compounds.

Several synthetic routes exist for the preparation of 3-prop-2-ynylcyclohexene:

  • Alkyne Synthesis via Elimination Reactions: Starting from cyclohexanol or cyclohexene, elimination reactions can be performed to introduce the alkyne functionality.
  • Sonogashira Coupling: This method involves coupling an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base.
  • Direct Alkylation: The compound can also be synthesized by alkylating cyclohexene with propargyl bromide using strong bases like sodium hydride.

3-Prop-2-ynylcyclohexene has several potential applications:

  • Organic Synthesis: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: Its unique properties could make it useful in creating advanced materials or polymers.

Interaction studies involving 3-prop-2-ynylcyclohexene have suggested potential roles in modulating biological activities:

  • Enzyme Modulation: It may influence enzyme activities due to its structural features, potentially affecting metabolic pathways.
  • Synergistic Effects: When studied alongside other compounds, it could exhibit synergistic effects that enhance therapeutic outcomes.

Several compounds share structural similarities with 3-prop-2-ynylcyclohexene. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-(Prop-2-en-1-yl)cyclohexaneCyclohexane ring with prop-2-enyl groupContains a double bond instead of a triple bond
3-CyclohexylpropyneCyclohexane with propyne functionalityLacks the additional alkyne reactivity
4-MethylcyclohexeneMethyl group on cyclohexaneDifferent steric hindrance affects reactivity
1-(Prop-2-yne)cyclobutaneCyclobutane ring instead of cyclohexaneSmaller ring size may alter strain and reactivity

The uniqueness of 3-prop-2-ynylcyclohexene lies in its specific arrangement of functional groups and the presence of both alkyne and cyclic structures, which influence its reactivity and potential biological interactions compared to these similar compounds.

XLogP3

2.8

Exact Mass

120.093900383 g/mol

Monoisotopic Mass

120.093900383 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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